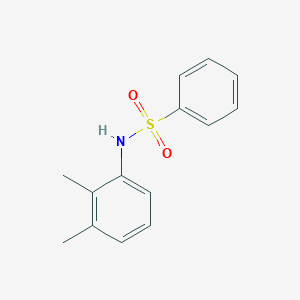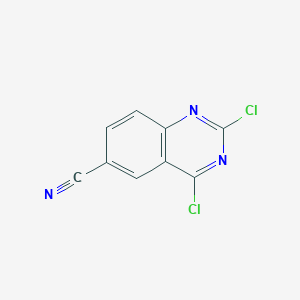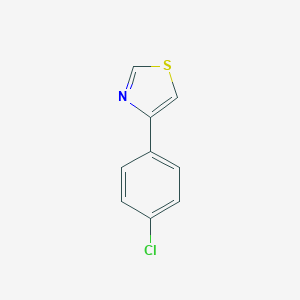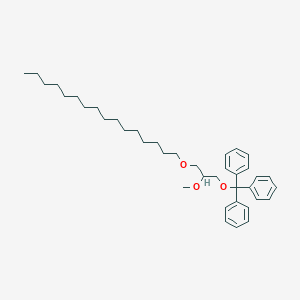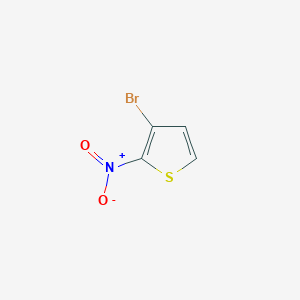
3-ブロモ-2-ニトロチオフェン
概要
説明
3-Bromo-2-nitrothiophene is an organic compound that belongs to the class of nitrothiophenes It is characterized by the presence of a bromine atom at the third position and a nitro group at the second position on the thiophene ring
科学的研究の応用
3-Bromo-2-nitrothiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors and conductive polymers.
作用機序
Target of Action
The primary target of 3-Bromo-2-nitrothiophene is the gold electrode surface. The compound interacts directly with the gold surface, with the sulfur atom of the thiophene ring and oxygen atoms of the nitro group playing key roles .
Mode of Action
3-Bromo-2-nitrothiophene exhibits a tilted orientation when adsorbed on the gold electrode surface. This orientation allows the sulfur atom of the thiophene ring and the oxygen atoms of the nitro group to interact directly with the gold surface .
Biochemical Pathways
The compound’s interaction with the gold surface suggests it may influenceelectrochemical pathways .
Pharmacokinetics
The compound’s interaction with the gold surface and its electrosorption suggest that it may have unique pharmacokinetic properties .
Result of Action
The electrosorption of 3-Bromo-2-nitrothiophene on a gold electrode results in a reversible redox behavior in the anodic and cathodic scan direction . This suggests that the compound may have potential applications in electrochemical systems.
Action Environment
The action of 3-Bromo-2-nitrothiophene is influenced by its environment. Specifically, the compound’s interaction with the gold surface and its resulting electrosorption behavior suggest that the surface properties of the gold electrode play a crucial role in the compound’s action .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-nitrothiophene typically involves the bromination of 2-nitrothiophene. One common method is the reaction of 2-nitrothiophene with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-2-nitrothiophene can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
化学反応の分析
Types of Reactions: 3-Bromo-2-nitrothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Reduction Reactions: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Substitution Reactions: Products include 3-amino-2-nitrothiophene or 3-thio-2-nitrothiophene.
Reduction Reactions: The major product is 3-bromo-2-aminothiophene.
Oxidation Reactions: Products include 3-bromo-2-nitrosulfoxide or 3-bromo-2-nitrosulfone.
類似化合物との比較
2-Bromo-3-nitrothiophene: Similar structure but with different substitution pattern.
3-Bromo-2-aminothiophene: Similar structure but with an amino group instead of a nitro group.
3-Chloro-2-nitrothiophene: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 3-Bromo-2-nitrothiophene is unique due to the presence of both a bromine atom and a nitro group on the thiophene ring, which imparts distinct chemical reactivity and potential for diverse applications. Its specific substitution pattern allows for targeted modifications and functionalization, making it a valuable compound in synthetic chemistry and material science.
特性
IUPAC Name |
3-bromo-2-nitrothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2S/c5-3-1-2-9-4(3)6(7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIHKIRPUMUUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360913 | |
| Record name | 3-bromo-2-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24430-27-1 | |
| Record name | 3-bromo-2-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-nitrothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the position of the bromine atom on the thiophene ring influence the reactivity of 3-bromo-2-nitrothiophene in nucleophilic substitution reactions?
A: Research has shown that 3-Bromo-2-nitrothiophene exhibits higher reactivity towards nucleophilic substitution compared to its isomer, 2-bromo-3-nitrothiophene []. This difference in reactivity is attributed to the position of the bromine atom relative to the nitro group. In 3-Bromo-2-nitrothiophene, the bromine atom is in the β-position, while in 2-bromo-3-nitrothiophene, it's in the α-position. This positioning influences the electron density distribution across the thiophene ring, making the β-position more susceptible to nucleophilic attack. []
Q2: What insights can be gained from the Hammett plot analysis of the reaction of 3-bromo-2-nitrothiophene with substituted thiophenoxides?
A: The reaction of 3-bromo-2-nitrothiophene with various substituted thiophenoxide ions in methanol was studied to understand the electronic effects governing the reaction mechanism []. Plotting the logarithm of the reaction rate constant (log k) against the Hammett σ°-constants for the substituted thiophenoxides yielded a linear relationship. The negative ρ-value obtained from the slope of this plot indicates that the reaction proceeds through an electron-deficient transition state, further confirming the proposed nucleophilic aromatic substitution mechanism [].
Q3: Beyond nucleophilic substitutions, what other synthetic applications have been explored for 3-Bromo-2-nitrothiophene?
A: 3-Bromo-2-nitrothiophene serves as a valuable precursor in synthesizing diverse thieno-annulated heterocyclic compounds []. For instance, it was employed as a starting material in the synthesis of a racemic thieno analogue of Diltiazem, a medication with potential calcium channel blocking properties []. This synthesis highlights the versatility of 3-Bromo-2-nitrothiophene in constructing complex heterocyclic systems with potential pharmaceutical relevance [].
Q4: Are there any studies exploring the electrochemical behavior of 3-bromo-2-nitrothiophene?
A: Yes, the electrosorption of 3-bromo-2-nitrothiophene on a gold surface has been investigated using surface-enhanced Raman spectroscopy (SERS) []. This research aimed to understand the molecule's adsorption behavior on metal surfaces, which could have implications for various fields, including electrocatalysis and sensor development [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

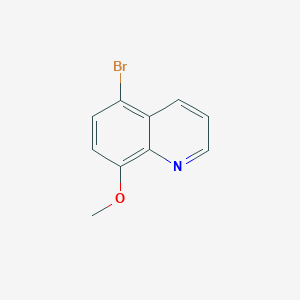
![2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B186699.png)
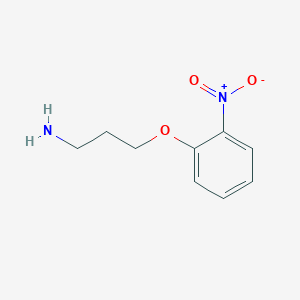
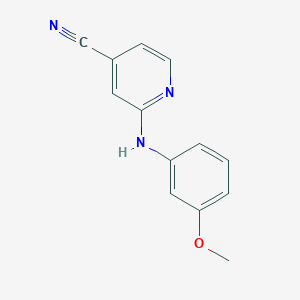
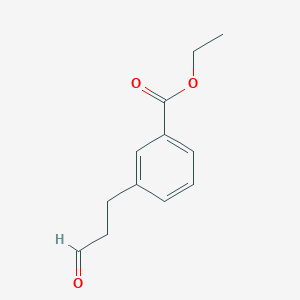
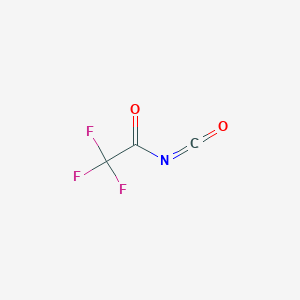
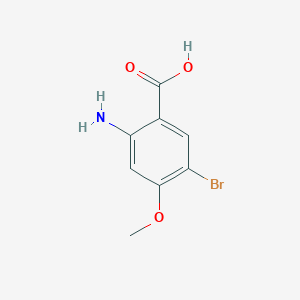

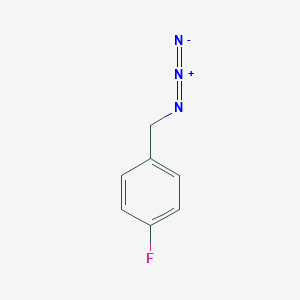
![3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile](/img/structure/B186706.png)
